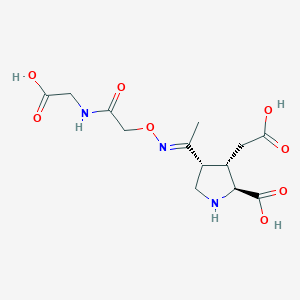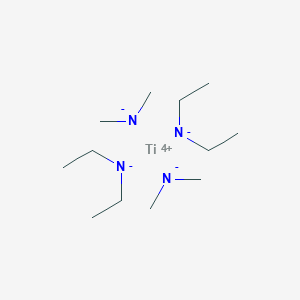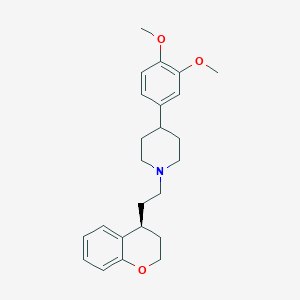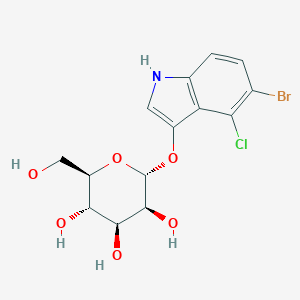
1-O-Hexadecyl-2-O-methyl-rac-glycerol
Overview
Description
Hexadecyl Methyl Glycerol is a synthetic diacylglycerol with a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position. It is known for its ability to inhibit protein kinase C activity in human neutrophils, which prevents the respiratory burst induced by certain stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl Methyl Glycerol can be synthesized through the etherification of glycerol with long-chain alcohols. The process involves the use of homogeneous acid catalysts to facilitate the reaction. The reaction conditions typically include elevated temperatures and specific molar ratios of glycerol to the alcohol .
Industrial Production Methods: In industrial settings, the production of Hexadecyl Methyl Glycerol involves the direct etherification of glycerol with fatty alcohols. This method faces challenges such as poor miscibility between reactants and high viscosity of glycerol, which can hinder mass transfer in the reaction medium . Despite these challenges, the synthesis can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl Methyl Glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler glycerol derivatives.
Substitution: The hexadecyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized glycerol derivatives, reduced glycerol compounds, and substituted glycerol ethers.
Scientific Research Applications
Hexadecyl Methyl Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying diacylglycerol analogs.
Biology: The compound is utilized in studies involving protein kinase C inhibition and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Hexadecyl Methyl Glycerol is used in the production of specialized lipids and as an additive in various industrial processes
Mechanism of Action
Hexadecyl Methyl Glycerol exerts its effects by inhibiting protein kinase C activity. This inhibition occurs through the structural analog of diacylglycerol, which competes with natural diacylglycerol for binding to protein kinase C. The inhibition of protein kinase C prevents the activation of downstream signaling pathways, leading to the suppression of the respiratory burst in human neutrophils .
Comparison with Similar Compounds
Hexadecyl Acetyl Glycerol: An analog of diacylglycerol that inhibits protein kinase C activation.
Glyceryl Monododecyl Ether: Another glycerol ether with similar synthetic routes and applications
Uniqueness: Hexadecyl Methyl Glycerol is unique due to its specific structural configuration, which allows it to effectively inhibit protein kinase C activity. This property distinguishes it from other glycerol ethers and makes it valuable in research focused on cellular signaling and immune modulation .
Properties
IUPAC Name |
3-hexadecoxy-2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912020 | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111188-59-1 | |
| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)


![4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one](/img/structure/B54064.png)




![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)



